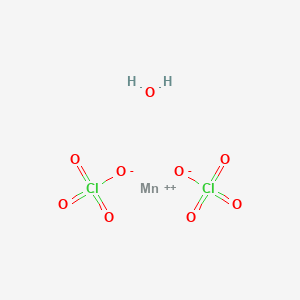

Manganese(II) perchlorate hydrate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

manganese(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHKDVMMUBWIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703502 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-57-4 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese(II) Perchlorate Hydrate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of manganese(II) perchlorate (B79767) hydrate. The information is presented to support advanced research and development activities, with a focus on quantitative data, experimental methodologies, and structural visualizations.

Chemical Formula and General Properties

Manganese(II) perchlorate is an inorganic compound that exists in both anhydrous and hydrated forms. The most common and stable hydrated form is manganese(II) perchlorate hexahydrate.

Chemical Formula: Mn(ClO₄)₂·6H₂O[1]

The anhydrous form, Mn(ClO₄)₂, is a white, hygroscopic solid, while the hexahydrate presents as rose-colored or faintly violet hygroscopic crystals.[2][3] As a perchlorate salt, it is a strong oxidizing agent and requires careful handling.[2]

| Property | Value |

| Chemical Formula | Mn(ClO₄)₂·6H₂O |

| Molecular Weight | 361.93 g/mol [1] |

| CAS Number | 15364-94-0[1] |

| Appearance | Rose-colored / Faintly violet crystalline solid[2][3] |

| Hygroscopicity | High[2] |

| Oxidizing Properties | Strong Oxidizer[2] |

Crystal Structure and Coordination Chemistry

The crystal structure of manganese(II) perchlorate hexahydrate is characterized by the presence of discrete hexaaquamanganese(II) cations, [Mn(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻.[2]

The manganese(II) ion is octahedrally coordinated by six water molecules.[2] This coordination complex is a common structural motif for first-row transition metal hydrates. The perchlorate anions are not directly bonded to the manganese center but are situated in the crystal lattice, balancing the charge of the complex cation.

Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic (predicted) |

| Lattice Constants | a = 7.85 Å, b = 13.60 Å, c = 5.30 Å[2] |

The structural arrangement can be visualized as a packing of the [Mn(H₂O)₆]²⁺ octahedra and ClO₄⁻ tetrahedra, held together by electrostatic interactions and an extensive network of hydrogen bonds between the coordinated water molecules and the perchlorate anions.

Synthesis and Experimental Protocols

Synthesis of Manganese(II) Perchlorate Hexahydrate

A common laboratory-scale synthesis of manganese(II) perchlorate hexahydrate involves the reaction of manganese(II) carbonate with a slight excess of dilute perchloric acid.[2]

Reaction: MnCO₃(s) + 2HClO₄(aq) + 5H₂O(l) → --INVALID-LINK--₂(aq) + CO₂(g)

Experimental Protocol:

-

Reaction Setup: In a fume hood, slowly add a stoichiometric amount of manganese(II) carbonate powder to a stirred, dilute aqueous solution of perchloric acid (e.g., 20-40%). The addition should be portion-wise to control the effervescence of carbon dioxide.

-

Reaction Completion: Continue stirring the mixture until the evolution of CO₂ ceases and a clear, pale pink solution is obtained. A slight excess of perchloric acid can be used to ensure complete reaction of the carbonate.

-

Filtration: If any unreacted starting material or impurities are present, filter the solution.

-

Crystallization: Gently heat the solution to evaporate the solvent and concentrate the solution. Allow the concentrated solution to cool slowly to room temperature. Pink crystals of manganese(II) perchlorate hexahydrate will precipitate.

-

Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold, distilled water and then with a suitable solvent like diethyl ether to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Characterization Protocols

To determine the precise crystal structure, including bond lengths and angles, a single-crystal X-ray diffraction experiment would be required.

Methodology:

-

Crystal Selection: A suitable single crystal of Mn(ClO₄)₂·6H₂O is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K) to reduce thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using least-squares methods to obtain accurate atomic positions, bond lengths, and bond angles.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the [Mn(H₂O)₆]²⁺ cation and the ClO₄⁻ anion.

Experimental Setup:

-

FTIR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used. The solid sample is typically prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The crystalline sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.

Expected Vibrational Modes:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| O-H stretching (H₂O) | 3200 - 3600 | Stretching vibrations of the coordinated water molecules. |

| H-O-H bending (H₂O) | 1600 - 1650 | Bending vibrations of the coordinated water molecules. |

| ClO₄⁻ asymmetric stretch (ν₃) | ~1100 | Asymmetric stretching of the Cl-O bonds in the perchlorate anion. |

| ClO₄⁻ symmetric stretch (ν₁) | ~930 | Symmetric stretching of the Cl-O bonds (typically strong in Raman). |

| ClO₄⁻ asymmetric bend (ν₄) | ~625 | Asymmetric bending of the O-Cl-O angles. |

| ClO₄⁻ symmetric bend (ν₂) | ~460 | Symmetric bending of the O-Cl-O angles. |

| Mn-O stretching | 300 - 400 | Stretching vibrations of the Mn-O bonds in the [Mn(H₂O)₆]²⁺ cation. |

Visualizations

Logical Relationship of Components

Caption: Relationship between the constituent ions and the final compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and subsequent structural characterization.

Thermal Properties

Upon heating, manganese(II) perchlorate hexahydrate does not simply dehydrate. At around 150 °C, it decomposes and oxidizes to form manganese dioxide (MnO₂).[2] This reactivity is a critical consideration in its handling and storage. The anhydrous form can be prepared through a different synthetic route involving the reaction of manganese(II) nitrate (B79036) with dichlorine hexoxide.[2]

Applications in Research

Manganese(II) perchlorate serves as a precursor in the synthesis of various manganese-containing compounds and coordination complexes.[4] Its utility as an oxidizing agent in organic synthesis is also an area of interest. In materials science, it can be used in the preparation of manganese-based materials with specific electronic and magnetic properties.

Disclaimer: Manganese(II) perchlorate is a strong oxidizing agent and can form explosive mixtures with combustible materials. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound.

References

In-Depth Technical Guide: Synthesis and Preparation of Manganese(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O). The document details the underlying chemical principles, experimental protocols, and safety considerations for the laboratory-scale preparation of this inorganic compound.

Introduction

Manganese(II) perchlorate hexahydrate is an inorganic salt with the chemical formula Mn(ClO₄)₂·6H₂O. It presents as a rose-colored, hygroscopic crystalline solid.[1] As a perchlorate, it is a strong oxidizing agent and finds applications in various fields of chemical research, including as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.[2] The hexahydrate form consists of discrete [Mn(H₂O)₆]²⁺ octahedral cations and perchlorate (ClO₄⁻) anions.[1] Understanding the synthesis and properties of this compound is crucial for its safe and effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Manganese(II) perchlorate hexahydrate is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of Manganese(II) Perchlorate Hexahydrate

| Property | Value | Reference |

| Chemical Formula | Mn(ClO₄)₂·6H₂O | [3] |

| Molar Mass | 361.93 g/mol | [3] |

| Appearance | Rose-colored crystalline solid | [1] |

| Solubility in Water | 292 g/100 mL at 25 °C | [1] |

| Melting Point | 150 °C (decomposes) | [1] |

| Crystal System | Orthorhombic | |

| Hygroscopicity | Hygroscopic | [1] |

Synthesis of Manganese(II) Perchlorate Hexahydrate

The most common and straightforward method for the preparation of Manganese(II) perchlorate hexahydrate is through the reaction of a manganese(II) salt, typically manganese(II) carbonate (MnCO₃), with perchloric acid (HClO₄).[1] This acid-base reaction results in the formation of the soluble manganese(II) perchlorate, water, and carbon dioxide gas.

Chemical Reaction

The balanced chemical equation for the synthesis is as follows:

MnCO₃(s) + 2HClO₄(aq) + 5H₂O(l) → Mn(ClO₄)₂·6H₂O(aq) + CO₂(g)

This reaction is an exothermic process and should be carried out with appropriate cooling to control the reaction rate and prevent overheating.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Manganese(II) perchlorate hexahydrate from manganese(II) carbonate.

Materials:

-

Manganese(II) carbonate (MnCO₃), high purity

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Heating mantle or hot plate

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Addition of Reactants: Carefully and slowly add a stoichiometric amount of 70% perchloric acid to a suspension of manganese(II) carbonate in a minimal amount of deionized water. The addition should be dropwise to control the effervescence of carbon dioxide and the exothermic nature of the reaction. Continuous stirring is essential.

-

Reaction Completion: After the complete addition of perchloric acid, continue stirring the solution in the ice bath for approximately 1-2 hours to ensure the reaction goes to completion. The cessation of gas evolution indicates the end of the reaction.

-

Filtration: If any unreacted starting material or solid impurities are present, filter the resulting solution by gravity or vacuum filtration.

-

Crystallization: Transfer the clear, pink solution to a crystallizing dish. Concentrate the solution by gentle heating (e.g., on a water bath) to the point of saturation. Slow evaporation of the solvent at room temperature, or by placing the dish in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid or anhydrous calcium chloride), will promote the formation of well-defined crystals.

-

Isolation and Drying: Once a significant amount of crystals has formed, isolate them from the mother liquor by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the collected crystals in a desiccator to a constant weight.

Yield: The expected yield for this synthesis is typically high, often exceeding 85%, depending on the purity of the reactants and the care taken during crystallization and isolation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Manganese(II) perchlorate hexahydrate.

Caption: Workflow for the synthesis of Manganese(II) perchlorate hexahydrate.

Characterization

The identity and purity of the synthesized Manganese(II) perchlorate hexahydrate can be confirmed using various analytical techniques.

Table 2: Characterization Data for Manganese(II) Perchlorate Hexahydrate

| Technique | Expected Results | Reference |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for ClO₄⁻ anion (around 1100 cm⁻¹ and 625 cm⁻¹) and coordinated water molecules (broad O-H stretching band around 3400 cm⁻¹). | [4] |

| Raman Spectroscopy | Strong, sharp peak for the symmetric stretch of the ClO₄⁻ anion (around 935 cm⁻¹). | [4] |

| Powder X-ray Diffraction (PXRD) | Diffraction pattern corresponding to the known orthorhombic crystal structure. |

Safety and Handling

Manganese(II) perchlorate hexahydrate is a strong oxidizing agent and requires careful handling.

-

Oxidizer: Avoid contact with combustible materials, as it may intensify fire.[3]

-

Health Hazards: May cause skin and eye irritation. Inhalation may cause respiratory tract irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as reducing agents and organic materials.

The logical relationship for handling a potential spill is outlined in the diagram below.

Caption: Logical workflow for responding to a chemical spill.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and preparation of Manganese(II) perchlorate hexahydrate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this compound for their scientific endeavors. The characterization data provided will aid in confirming the identity and purity of the final product.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Manganous Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of manganous perchlorate (B79767), Mn(ClO₄)₂, an inorganic compound of interest in various research and industrial applications. This document details the properties of both its anhydrous and hexahydrated forms, outlines experimental protocols for its synthesis and analysis, and explores the role of manganese in relevant biological pathways.

Core Physical and Chemical Properties

Manganous perchlorate, also known as manganese(II) perchlorate, is a powerful oxidizing agent due to the perchlorate anion. It is most commonly available as a hexahydrate, Mn(ClO₄)₂·6H₂O, which presents as a rose-colored, hygroscopic crystalline solid. The anhydrous form is a white solid and is also highly hygroscopic.[1]

Physical Properties

The key physical properties of manganous perchlorate are summarized in the table below, providing a comparative view of the anhydrous and hexahydrated forms.

| Property | Manganous Perchlorate (Anhydrous) | Manganous Perchlorate Hexahydrate |

| Molecular Formula | Mn(ClO₄)₂ | Mn(ClO₄)₂·6H₂O |

| Molar Mass | 253.84 g/mol [1] | 361.93 g/mol [2] |

| Appearance | White crystalline solid[1] | Rose-colored or pink crystalline solid[1][3] |

| Density | 2.10 g/cm³[1] | Not specified |

| Melting Point | Decomposes | ~150 °C (decomposes)[1] |

| Solubility | Soluble in water | Highly soluble in water (292 g/100 mL at 25 °C)[1]. Also soluble in benzene (B151609) and ethyl acetate. |

| Hygroscopicity | Hygroscopic[1] | Hygroscopic[1] |

Chemical Properties and Reactivity

Manganous perchlorate is a strong oxidizing agent and requires careful handling. It is incompatible with reducing agents, organic materials, active metals, sulfur, and strong acids. Upon heating, the hexahydrate does not simply dehydrate but decomposes and oxidizes to manganese dioxide at approximately 150 °C.[1]

Key Chemical Reactions:

-

Decomposition of Hexahydrate: Mn(ClO₄)₂·6H₂O(s) → MnO₂(s) + 2HClO₄(g) + 4H₂O(g) (at ~150°C)[1]

-

Strong Oxidizer: Can intensify fire and may cause fire on contact with combustible materials.[2]

Structural Information:

-

The anhydrous form is predicted to be isostructural with cobalt(II) perchlorate.[1]

-

The hexahydrate consists of discrete hexaaquamanganese(II) cations, [Mn(H₂O)₆]²⁺, and perchlorate anions (ClO₄⁻).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of manganous perchlorate.

Synthesis of Manganous Perchlorate Hexahydrate (Mn(ClO₄)₂·6H₂O)

This protocol is based on the reaction of manganese(II) carbonate with perchloric acid.[1]

Materials:

-

Manganese(II) carbonate (MnCO₃)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

Glass reaction vessel (beaker or flask)

-

Heating plate with magnetic stirring

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a 500 mL glass reaction vessel.

-

Acid Dilution: Carefully add 100 mL of deionized water to the vessel. Slowly and with constant stirring, add 50 mL of 70% perchloric acid. Caution: Perchloric acid is a strong oxidizer and highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Reactant Addition: While stirring the diluted acid solution, slowly add small portions of manganese(II) carbonate. Effervescence (release of CO₂) will occur. Continue adding MnCO₃ until the effervescence ceases, indicating that the acid has been neutralized. A slight excess of MnCO₃ can be added to ensure complete reaction.

-

Digestion: Gently heat the solution to approximately 60-70 °C and stir for 1-2 hours to ensure the reaction is complete and to dissolve any unreacted carbonate.

-

Filtration: Filter the warm solution to remove any excess manganese carbonate and other insoluble impurities.

-

Crystallization: Transfer the clear, pale pink filtrate to a crystallizing dish. Gently heat the solution to evaporate the water until the point of crystallization is reached (a thin layer of crystals forms on the surface when agitated).

-

Cooling: Cover the dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation: Collect the rose-colored crystals by vacuum filtration. Do not wash with water, as the product is highly soluble. Instead, wash with a small amount of a cold, non-polar solvent like diethyl ether if necessary to remove surface impurities, then dry the crystals.

-

Storage: Store the hygroscopic crystals in a tightly sealed container in a desiccator.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hexaaquamanganese(II)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of metal complexes is paramount. This guide provides an in-depth technical analysis of the crystal structure of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, a fundamental coordination complex with implications in various chemical and biological systems.

The hexaaquamanganese(II) cation, in which a central manganese ion is coordinated by six water molecules, adopts a generally octahedral geometry. Precise structural parameters, however, can vary depending on the counter-ion and the crystal packing forces. This guide summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of a representative salt, hexaaquamanganese(II) perchlorate (B79767), and outlines the experimental protocols for such a determination.

Quantitative Crystallographic Data

The following table summarizes the key structural parameters for the [Mn(H₂O)₆]²⁺ cation as determined from the crystal structure of hexaaquamanganese(II) perchlorate.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Mn-O Bond Lengths | 2.150 Å - 2.224 Å |

| O-Mn-O Bond Angles | 83.7° - 98.4° |

| Coordination Geometry | Distorted Octahedron |

Experimental Protocols

The determination of the crystal structure of compounds containing the [Mn(H₂O)₆]²⁺ ion is primarily achieved through single-crystal X-ray diffraction. For the precise localization of hydrogen atoms, neutron diffraction is a powerful complementary technique.

Single-Crystal X-ray Diffraction

This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

1. Crystal Growth and Selection:

-

Single crystals of a suitable salt of hexaaquamanganese(II), such as the perchlorate or sulfate, are grown from an aqueous solution by slow evaporation.

-

A well-formed, clear, and defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.

2. Data Collection:

-

The selected crystal is mounted on a goniometer head.

-

A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.

-

The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and improve data quality.

-

A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The positions of the heavier atoms (Mn and O) are determined using direct methods or Patterson methods.

-

The remaining non-hydrogen atoms are located from difference Fourier maps.

-

The structural model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Neutron Diffraction

Neutron diffraction is particularly advantageous for accurately determining the positions of hydrogen atoms, which is challenging with X-ray diffraction due to their low electron density.

1. Crystal Growth for Neutron Diffraction:

-

Significantly larger single crystals (typically several cubic millimeters) are required for neutron diffraction experiments due to the lower flux of neutron sources compared to X-ray sources.

2. Data Collection:

-

The large crystal is mounted in a neutron diffractometer at a research reactor or spallation source.

-

A beam of neutrons of a specific wavelength is directed at the crystal.

-

The scattered neutrons are detected by a position-sensitive detector.

3. Structure Refinement:

-

The data are processed in a similar manner to X-ray data.

-

The positions of all atoms, including hydrogen, are refined. This allows for a detailed analysis of hydrogen bonding interactions within the crystal structure.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a chemical compound.

The detailed structural analysis of the [Mn(H₂O)₆]²⁺ ion provides a crucial foundation for understanding its chemical reactivity, magnetic properties, and role in biological systems. The methodologies outlined here represent the standard approach for obtaining high-quality crystallographic data essential for advanced research and development.

References

Solubility of Manganese(II) Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for manganese(II) perchlorate (B79767) in organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, contextual data from analogous transition metal perchlorates, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with manganese(II) perchlorate in non-aqueous systems.

Solubility Data of Manganese(II) Perchlorate

Qualitative Solubility of Manganese(II) Perchlorate

The following table summarizes the qualitative solubility of manganese(II) perchlorate in various organic solvents based on available literature. It is important to note that these descriptions do not provide specific concentrations or conditions.

| Solvent | Chemical Formula | Solubility |

| Methanol (B129727) | CH₃OH | Soluble |

| Benzene | C₆H₆ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

A study on the solvation of manganese(II) perchlorate in methanol confirms its solubility and details the preparation of anhydrous methanolic solutions, though it does not provide specific solubility limits.

Contextual Solubility Data: Analogous Transition Metal Perchlorates

To provide a comparative context for the solubility of manganese(II) perchlorate, this section presents available quantitative data for other divalent transition metal perchlorates, specifically nickel(II) perchlorate and cobalt(II) perchlorate. These compounds share similarities in their chemical structure and may exhibit comparable solubility trends in organic solvents.

Quantitative Solubility of Nickel(II) Perchlorate and Cobalt(II) Perchlorate

The following table presents quantitative solubility data for nickel(II) perchlorate and cobalt(II) perchlorate in select organic solvents. This information can serve as a useful reference for estimating the potential solubility of manganese(II) perchlorate.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Nickel(II) Perchlorate (hexahydrate) | Alcohol | Not Specified | Soluble[1][2][3][4] |

| Acetone | Not Specified | Soluble[1][2][3][4] | |

| Cobalt(II) Perchlorate | 2-Ethoxyethanol | 20 | 117 |

| Furfural | 20 | 51.7 | |

| Ethanol (B145695) | Not Specified | Insoluble[5][6] | |

| Acetone | Not Specified | Insoluble[5][6] |

It is noteworthy that while nickel(II) perchlorate shows solubility in common polar organic solvents, cobalt(II) perchlorate is reported to be insoluble in ethanol and acetone.[1][2][3][4][5][6] This highlights that the solubility of these perchlorate salts can vary significantly with the metal cation.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for manganese(II) perchlorate in specific organic solvents, direct experimental determination is necessary. The following section outlines a general and widely accepted protocol for determining the solubility of an inorganic salt in an organic solvent using the isothermal equilibrium method.

Principle

The solubility is determined by creating a saturated solution of manganese(II) perchlorate in the desired organic solvent at a constant temperature. The concentration of the dissolved salt in the liquid phase is then measured after reaching equilibrium.

Materials and Equipment

-

Manganese(II) perchlorate (anhydrous or a specific hydrate)

-

High-purity organic solvent of choice

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Temperature probe

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, atomic absorption spectrometer, or ICP-MS)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of manganese(II) perchlorate to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the container in a thermostatic shaker or on a magnetic stirrer with a temperature-controlled bath.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at the desired constant temperature. Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a filter. The filter is essential to prevent any solid particles from being transferred, which would lead to erroneously high solubility values.

-

-

Analysis:

-

Dilute the collected sample to a suitable concentration with the same organic solvent using calibrated volumetric flasks.

-

Determine the concentration of manganese(II) in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original concentration of manganese(II) perchlorate in the saturated solution, taking into account the dilution factor.

-

-

Data Expression:

-

Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of manganese(II) perchlorate solubility in an organic solvent.

This guide underscores the current gap in quantitative solubility data for manganese(II) perchlorate in organic solvents and provides a framework for researchers to obtain this critical information through established experimental methods. The contextual data from analogous compounds should be used with caution but can offer valuable initial estimates for experimental design.

References

Thermal Decomposition Behavior of Manganese(II) Perchlorate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of Manganese(II) perchlorate (B79767) hydrate (B1144303) (Mn(ClO₄)₂·xH₂O), with a focus on its hexahydrate form (Mn(ClO₄)₂·6H₂O). This document synthesizes available information on its decomposition pathway, outlines standard experimental protocols for its analysis, and presents a logical workflow for its thermal degradation.

Introduction

Manganese(II) perchlorate and its hydrates are strong oxidizing agents used in various chemical syntheses and research applications. A thorough understanding of their thermal stability and decomposition pathways is critical for safe handling, storage, and utilization, particularly in contexts where thermal stress may be a factor. The thermal decomposition of metal perchlorates can be complex and energetic, often involving dehydration, phase transitions, and the release of gaseous products.

While detailed quantitative thermal analysis data for manganese(II) perchlorate hydrate is not extensively available in publicly accessible literature, this guide provides a framework based on the known behavior of analogous metal perchlorates and general principles of thermal analysis.

Qualitative Thermal Decomposition Pathway

Upon heating, manganese(II) perchlorate hexahydrate is reported to undergo a complex oxidative decomposition. Unlike many hydrated salts that exhibit distinct dehydration steps followed by the decomposition of the anhydrous salt, evidence suggests that for manganese(II) perchlorate hexahydrate, these processes may be convoluted. The decomposition is understood to proceed directly to form manganese dioxide (MnO₂), a stable oxide of manganese. This transformation involves the release of water vapor and gaseous species originating from the breakdown of the perchlorate anion, such as oxygen and chlorine-containing compounds. The overall reaction is highly exothermic.

Quantitative Data on Thermal Decomposition

A comprehensive literature search did not yield specific, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the thermal decomposition of this compound. Therefore, the following table is presented as a template to be populated with experimental data. It outlines the expected decomposition steps based on the analysis of similar compounds.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Associated Thermal Event (DSC) | Gaseous Products | Solid Residue |

| Dehydration | Data not available | Variable | Data not available | Endothermic | H₂O | Mn(ClO₄)₂·xH₂O |

| Oxidative Decomposition | ~150 | Variable | Data not available | Exothermic | H₂O, O₂, Cl₂, ClO₂ | MnO₂ |

Note: The temperature of ~150°C for the oxidative decomposition is based on limited available information and requires experimental verification.

Experimental Protocols for Thermal Analysis

To determine the quantitative data for the thermal decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is the primary technique for studying the thermal decomposition of solids.

-

Objective: To measure the change in mass (TGA) and the heat flow (DSC) of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Sample Preparation:

-

A small, precisely weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

To ensure reproducibility, a consistent sample mass and particle size should be used.

-

-

Experimental Conditions:

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent unwanted side reactions. A constant flow rate (e.g., 20-100 mL/min) should be maintained.

-

Temperature Program: A linear heating rate (e.g., 5, 10, or 20 °C/min) is applied over a temperature range relevant to the decomposition of the material (e.g., from ambient temperature to 500 °C or higher).

-

-

Data Analysis: The TGA curve provides information on the temperature ranges of mass loss events and the percentage of mass lost at each step. The DSC curve indicates whether these events are endothermic (e.g., dehydration) or exothermic (e.g., oxidative decomposition) and allows for the quantification of enthalpy changes.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, TGA-DSC can be coupled with a gas analysis technique.

-

Objective: To identify the chemical composition of the gases evolved from the sample during heating.

-

Instrumentation: A TGA-DSC instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

-

Procedure: The gas evolved from the TGA-DSC furnace is transferred via a heated capillary to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR data provides real-time information on the identity of the evolved gases at each stage of the decomposition process.

Visualization of the Decomposition Pathway

The following diagram illustrates a generalized logical workflow for the thermal decomposition of this compound based on the available information.

Caption: Logical workflow of the thermal decomposition of Mn(ClO₄)₂·6H₂O.

Conclusion

The thermal decomposition of this compound is a complex process that is understood to yield manganese dioxide as the final solid product. While a qualitative pathway can be described, detailed quantitative data from techniques such as TGA and DSC are necessary for a complete understanding of the decomposition steps, associated temperature ranges, and energetics. The experimental protocols outlined in this guide provide a clear methodology for obtaining this crucial data, which is essential for the safe and effective application of this compound in research and development.

Spectroscopic Characterization of Manganese(II) Perchlorate Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of manganese(II) perchlorate (B79767) hydrates, focusing on Infrared (IR) and Raman spectroscopy. This document details experimental methodologies for synthesis and analysis, presents available vibrational data, and illustrates the experimental workflow.

Introduction

Manganese(II) perchlorate, with the chemical formula Mn(ClO₄)₂, is an inorganic compound that typically exists in a hydrated form, most commonly as the hexahydrate, Mn(ClO₄)₂·6H₂O.[1] This rose-colored crystalline solid is of interest in various chemical research areas, including its use as a precursor in the synthesis of other manganese compounds and as a component in catalytic systems.[2] The anhydrous form is a white, hygroscopic solid.[1]

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of these compounds. These methods offer detailed insights into the nature of the perchlorate anion (ClO₄⁻), the coordination of water molecules to the manganese(II) cation, and the overall crystal lattice structure. Such characterization is crucial for understanding the compound's stability, reactivity, and interactions in various chemical environments. The hexahydrate form consists of discrete [Mn(H₂O)₆]²⁺ octahedral cations and perchlorate anions.[1]

Synthesis Protocols

Detailed and reliable synthesis protocols are fundamental to obtaining pure samples for accurate spectroscopic analysis. The following sections outline the established methods for preparing both the hexahydrate and anhydrous forms of manganese(II) perchlorate.

Synthesis of Manganese(II) Perchlorate Hexahydrate (Mn(ClO₄)₂·6H₂O)

The hexahydrate is typically synthesized through an acid-base neutralization reaction.

Methodology:

-

Reactants: High-purity manganese(II) carbonate (MnCO₃) or manganese metal (Mn) and concentrated perchloric acid (HClO₄).

-

Reaction: Manganese(II) carbonate is slowly added to a stoichiometric amount of concentrated perchloric acid in a cooled vessel (e.g., an ice bath) to control the exothermic reaction. The reaction proceeds as follows: MnCO₃(s) + 2HClO₄(aq) → Mn(ClO₄)₂(aq) + H₂O(l) + CO₂(g)

-

Crystallization: The resulting solution is gently heated to achieve saturation and then allowed to cool slowly.

-

Isolation: The formed rose-colored crystals of Mn(ClO₄)₂·6H₂O are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.[1][3]

Synthesis of Anhydrous Manganese(II) Perchlorate (Mn(ClO₄)₂)

The preparation of the anhydrous form is more complex as heating the hexahydrate leads to decomposition and oxidation to manganese dioxide.[1] A specific synthetic route involving the reaction of manganese(II) nitrate (B79036) with dichlorine hexoxide is required.

Methodology:

-

Reactants: Anhydrous manganese(II) nitrate (Mn(NO₃)₂) and dichlorine hexoxide (Cl₂O₆).

-

Reaction: Anhydrous Mn(NO₃)₂ is reacted with Cl₂O₆ at a low temperature (approximately 5 °C). This reaction forms a nitryl salt intermediate, NO₂Mn(ClO₄)₃.[1]

-

Decomposition: The resulting nitryl salt is subsequently heated to 105 °C under vacuum. This step decomposes the intermediate to yield anhydrous manganese(II) perchlorate.[1]

Spectroscopic Characterization: Experimental Protocols

The acquisition of high-quality IR and Raman spectra requires careful sample preparation and appropriate instrumentation.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: For solid-state analysis, the sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground Mn(ClO₄)₂·xH₂O is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. Alternatively, the mull technique using Nujol or Fluorolube can be employed.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio. A background spectrum of the KBr pellet or mull is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The scattered light is collected in a backscattering or 90° geometry.

-

Data Acquisition: The spectrum is recorded over a relevant spectral range (e.g., 100-4000 cm⁻¹). The laser power and acquisition time are optimized to obtain a high-quality spectrum without causing sample degradation.

Vibrational Data and Interpretation

The vibrational spectra of Mn(ClO₄)₂·xH₂O are characterized by the internal modes of the perchlorate ion and the vibrational modes of the coordinated water molecules. The interaction with the manganese cation and the crystal lattice environment can lead to shifts in band positions and splitting of degenerate modes.

Perchlorate Ion (ClO₄⁻) Modes

The free perchlorate ion has tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes: ν₁ (symmetric stretch, Raman active), ν₂ (symmetric bend, Raman active), ν₃ (asymmetric stretch, IR and Raman active), and ν₄ (asymmetric bend, IR and Raman active). In the crystalline state, the site symmetry of the ion is often lower than Td, which can lead to the activation of Raman-inactive modes in the IR spectrum and the splitting of degenerate modes.

Water of Hydration (H₂O) Modes

The coordinated water molecules give rise to stretching (ν(OH)), bending (δ(H₂O)), and librational (rocking, wagging, twisting) modes. The positions of the OH stretching bands are particularly sensitive to the strength of hydrogen bonding within the crystal lattice.

Summary of Vibrational Data for Mn(ClO₄)₂·6H₂O

The following table summarizes the expected vibrational modes and their approximate frequencies based on studies of metal perchlorate hexahydrates. Detailed vibrational assignments for Mn(ClO₄)₂·6H₂O have been reported, and these studies have also identified phase transitions at 341 K, 248 K, and 161 K, which are attributed to the ordering of the aquo-octahedral complexes.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Assignment |

| ν(OH) | 3200 - 3600 | IR, Raman | O-H stretching of coordinated H₂O |

| δ(H₂O) | 1600 - 1650 | IR, Raman | H-O-H bending of coordinated H₂O |

| ν₃(ClO₄⁻) | ~1100 | IR, Raman | Asymmetric Cl-O stretching |

| ν₁(ClO₄⁻) | ~930 | Raman | Symmetric Cl-O stretching |

| H₂O Librations | 500 - 800 | IR, Raman | Rocking, wagging, twisting of coordinated H₂O |

| ν₄(ClO₄⁻) | ~625 | IR, Raman | Asymmetric O-Cl-O bending |

| ν₂(ClO₄⁻) | ~460 | Raman | Symmetric O-Cl-O bending |

| ν(Mn-O) | ~390 | IR, Raman | Mn-O stretching of the [Mn(H₂O)₆]²⁺ cation |

Note: The exact frequencies and the extent of splitting of the perchlorate modes can vary depending on the crystalline phase and temperature.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of manganese(II) perchlorate hydrates to their spectroscopic characterization and data analysis.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of Mn(ClO₄)₂·xH₂O by IR and Raman techniques provides essential structural information. The synthesis of the hexahydrate is straightforward, while the anhydrous form requires more specialized conditions. The vibrational spectra are dominated by the modes of the perchlorate anion and the coordinated water molecules, with their frequencies and splitting patterns being indicative of the local symmetry and intermolecular interactions within the crystal. This guide serves as a foundational resource for researchers employing these techniques for the analysis of manganese(II) perchlorate hydrates and related compounds.

References

An In-depth Technical Guide to the Hygroscopic Nature of Manganese(II) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Manganese(II) perchlorate (B79767) (Mn(ClO₄)₂). The document details the characteristics of its anhydrous and hydrated forms, outlines experimental protocols for determining its hygroscopicity, and presents a framework for data interpretation.

Introduction to Manganese(II) Perchlorate and its Hygroscopic Nature

Manganese(II) perchlorate is an inorganic compound that exists in two primary forms: a white anhydrous solid (Mn(ClO₄)₂) and a rose-colored hexahydrate (--INVALID-LINK--₂). Both forms are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] This property is crucial for researchers and professionals in fields such as chemical synthesis and drug development, as unintended water absorption can significantly impact the material's stability, reactivity, and overall performance. The hexahydrate form consists of discrete [Mn(H₂O)₆]²⁺ octahedral cations and perchlorate anions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of both anhydrous and hexahydrate forms of Manganese(II) perchlorate is presented below.

| Property | Anhydrous Manganese(II) Perchlorate | Manganese(II) Perchlorate Hexahydrate |

| Chemical Formula | Mn(ClO₄)₂ | Mn(ClO₄)₂ · 6H₂O |

| Molar Mass | 253.84 g/mol [1] | 361.93 g/mol [2][3][4] |

| Appearance | White crystalline solid[1] | Rose-colored or faintly violet hexagonal crystals[1][3][4] |

| Hygroscopicity | Hygroscopic[1] | Hygroscopic[1][4] |

| Solubility in Water | 292 g/100 mL at 25 °C[1] | Soluble |

| Melting Point | Decomposes | 150 °C (decomposes)[1] |

| Density | 2.10 g/cm³[1] | Not available |

Quantitative Analysis of Hygroscopicity

Table of Deliquescence Relative Humidity (DRH) for Analogous Perchlorate Salts:

| Compound | Temperature (K) | Deliquescence Relative Humidity (DRH) (%) |

| Mg(ClO₄)₂·6H₂O | 278 | 42.8 ± 0.6[8] |

| 303 | 40.5 ± 0.5[8] | |

| Ca(ClO₄)₂·4H₂O | 278 | 18.5 ± 0.5[8] |

| 303 | 15.5 ± 0.5[8] | |

| NaClO₄ | Room Temperature | ~40-44[7][9] |

Experimental Protocols for Determining Hygroscopicity

To determine the specific hygroscopic properties of Manganese(II) perchlorate, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10][11][12][13]

Protocol for DVS Analysis:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) of anhydrous Manganese(II) perchlorate onto the DVS instrument's microbalance.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, allow the sample mass to equilibrate. The instrument automatically proceeds to the next RH step once the rate of mass change over time ( dm/dt ) falls below a predefined threshold.

-

Record the equilibrium mass at each RH step.

-

-

Desorption Isotherm:

-

Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH.

-

Record the equilibrium mass at each step.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The DRH can be identified as the RH at which a sharp increase in mass is observed during the sorption phase.

Gravimetric Analysis using a Controlled Humidity Chamber

This method involves exposing the sample to a specific relative humidity using saturated salt solutions in a desiccator and measuring the change in mass.

Protocol for Gravimetric Analysis:

-

Sample Preparation: Accurately weigh a sample of anhydrous Manganese(II) perchlorate in a pre-weighed container.

-

Drying: Dry the sample to a constant weight in a vacuum oven at a suitable temperature.

-

Exposure: Place the dried sample in a desiccator containing a saturated salt solution that maintains a known relative humidity.

-

Equilibration and Measurement: At regular intervals, remove the sample and quickly weigh it. Continue this process until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of water absorbed by the sample at that specific relative humidity. Repeat the experiment with different saturated salt solutions to determine water uptake at various RH levels.

Visualization of Related Chemical Processes

Since Manganese(II) perchlorate is a simple inorganic salt, it is not involved in complex signaling pathways. Instead, diagrams illustrating its synthesis and hydration processes are provided below.

Caption: Synthesis of Manganese(II) Perchlorate Hexahydrate.

Caption: Synthesis of Anhydrous Manganese(II) Perchlorate.

Caption: DVS Experimental Workflow for Hygroscopicity Analysis.

Handling and Storage Considerations

Given its hygroscopic nature, Manganese(II) perchlorate should be handled and stored in a manner that minimizes exposure to atmospheric moisture. It is recommended to store the compound in tightly sealed containers in a dry, well-ventilated area, away from combustible materials due to its oxidizing properties.

Conclusion

Manganese(II) perchlorate, in both its anhydrous and hexahydrate forms, is a hygroscopic compound. While specific quantitative data on its water absorption characteristics are not widely published, established experimental protocols such as Dynamic Vapor Sorption and gravimetric analysis can be employed to determine its deliquescence relative humidity and water sorption isotherms. Understanding these properties is essential for ensuring the material's integrity and performance in research and development applications. The provided experimental frameworks and comparative data for analogous compounds offer a solid foundation for conducting such investigations.

References

- 1. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Manganese(II) perchlorate hexahydrate | Cl2H12MnO14 | CID 203855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nrc.gov [nrc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lpi.usra.edu [lpi.usra.edu]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 13. Dynamic vapor sorption (DVS) [carpor.uliege.be]

A Technical Guide to the Magnetic Susceptibility of Manganese(II) Perchlorate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic susceptibility of manganese(II) perchlorate (B79767) complexes. High-spin manganese(II) ions, with their d⁵ electron configuration, typically exhibit paramagnetic behavior, making them excellent subjects for magnetochemical studies. The perchlorate anion is often utilized as a counter-ion in these studies due to its weak coordinating ability, which allows for the magnetic properties of the primary coordination sphere to be investigated with minimal interference. This guide summarizes key magnetic data, details common experimental protocols for synthesis and measurement, and provides a visual workflow for these investigations.

Core Data Presentation

The magnetic properties of manganese(II) perchlorate complexes are highly dependent on the coordination environment created by the surrounding ligands. The following tables summarize the effective magnetic moments (µ_eff_) and Weiss constants (θ) for a selection of these complexes, categorized by the donor atoms of the ligands. The magnetic moment is a measure of the total magnetic strength of the complex, while the Weiss constant provides insight into the nature and magnitude of magnetic exchange interactions between adjacent metal centers. For high-spin d⁵ manganese(II) complexes, the theoretical spin-only magnetic moment is 5.92 Bohr magnetons (B.M.). Deviations from this value can indicate magnetic exchange interactions or changes in the electronic state.

Table 1: Magnetic Data for Mn(II) Perchlorate Complexes with N-Donor Ligands

| Complex | Ligand | µ_eff_ (B.M.) | θ (K) | Measurement Method |

| --INVALID-LINK--_2 | Pyridine | 5.95 | - | Gouy Method |

| --INVALID-LINK--_2 | 2,2'-Bipyridine | 5.89 | -0.3 | SQUID Magnetometry |

| --INVALID-LINK--_2 | Imidazole | 5.92 | - | Faraday Method |

Table 2: Magnetic Data for Mn(II) Perchlorate Complexes with O-Donor Ligands

| Complex | Ligand | µ_eff_ (B.M.) | θ (K) | Measurement Method |

| --INVALID-LINK--_2 | 2,2'-Bipyridine-1,1'-dioxide | 5.80 | - | Magnetic Susceptibility Balance[1] |

| --INVALID-LINK--_2 | Acetate & 2,2'-Bipyridine | 5.75 (per Mn) | -2.5 | SQUID Magnetometry |

Experimental Protocols

The determination of the magnetic susceptibility of manganese(II) perchlorate complexes involves two key stages: the synthesis of the complex and the magnetic measurement itself. The following sections provide detailed methodologies for these procedures.

Synthesis of Manganese(II) Perchlorate Complexes

A general and adaptable procedure for the synthesis of manganese(II) perchlorate complexes is outlined below. Caution: Perchlorate salts can be explosive when heated or in the presence of organic materials and should be handled with extreme care.

General Synthesis of a Manganese(II) Perchlorate Complex with a Generic Ligand (L):

-

Starting Materials: Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O) and the desired ligand (L).

-

Solvent Selection: A suitable solvent that dissolves both the manganese salt and the ligand is chosen. Methanol, ethanol, or acetonitrile (B52724) are commonly used.

-

Reaction Setup: In a typical procedure, a solution of the ligand in the chosen solvent is slowly added to a stirred solution of manganese(II) perchlorate hexahydrate in the same solvent. The molar ratio of metal to ligand is adjusted based on the desired coordination number.

-

Precipitation and Isolation: The resulting complex often precipitates out of the solution upon addition of the ligand or after a period of stirring. The solid product is then collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.

-

Recrystallization (Optional): For obtaining single crystals suitable for X-ray diffraction, the crude product can be recrystallized from an appropriate solvent or solvent mixture.

Magnetic Susceptibility Measurement Techniques

Several methods are available for measuring the magnetic susceptibility of coordination complexes. The choice of method often depends on the state of the sample (solid or solution), the required sensitivity, and the temperature range of interest.

1. Faraday Method (for solid samples):

The Faraday method is a classic and highly sensitive technique for measuring the magnetic susceptibility of solid samples.[2]

-

Instrumentation: A Faraday balance consists of a sensitive microbalance, a powerful electromagnet with specially shaped pole faces to create a region of constant force (H * dH/dz), and a temperature control system (cryostat).

-

Sample Preparation: A small amount of the powdered sample (typically a few milligrams) is carefully weighed and packed into a sample holder, often made of quartz or another diamagnetic material.

-

Measurement Procedure:

-

The sample holder is suspended from the balance and positioned in the region of constant force within the magnetic field.

-

The apparent weight of the sample is measured in the absence of the magnetic field (W₀).

-

The magnetic field is then applied, and the new apparent weight of the sample is measured (W).

-

The change in weight (ΔW = W - W₀) is directly proportional to the magnetic susceptibility of the sample.

-

-

Calibration: The instrument is calibrated using a standard substance with a known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II) (Hg[Co(NCS)₄]).

-

Data Analysis: The molar magnetic susceptibility (χ_M_) is calculated from the change in weight, the mass of the sample, the magnetic field strength, and the calibration constant. The effective magnetic moment (µ_eff_) is then determined using the equation: µ_eff_ = 2.828 * √(χ_M_ * T), where T is the absolute temperature.

2. SQUID Magnetometry (for solid samples):

A Superconducting Quantum Interference Device (SQUID) magnetometer is one of the most sensitive instruments for measuring magnetic properties.[3]

-

Instrumentation: A SQUID magnetometer utilizes a superconducting loop and Josephson junctions to detect extremely small changes in magnetic flux. It is equipped with a superconducting magnet capable of generating high magnetic fields and a cryostat for measurements over a wide temperature range (typically 1.8 K to 400 K).

-

Sample Preparation: A precisely weighed sample is placed in a gelatin capsule or a straw, which is then mounted in a sample holder.

-

Measurement Procedure:

-

The sample is moved through a set of superconducting detection coils within the uniform magnetic field.

-

The motion of the magnetic sample induces a current in the detection coils, which is detected by the SQUID.

-

The SQUID output voltage is proportional to the magnetic moment of the sample.

-

-

Data Collection: Measurements can be performed as a function of temperature at a constant magnetic field (to determine the temperature dependence of susceptibility) or as a function of the magnetic field at a constant temperature (magnetization isotherms).

-

Data Analysis: The raw data is converted to molar magnetic susceptibility (χ_M_) and the effective magnetic moment (µ_eff_) is calculated. For complexes exhibiting magnetic exchange, the data can be fitted to theoretical models (e.g., the Curie-Weiss law: χ_M_ = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ).

3. Evans Method (for solution samples):

The Evans method is a convenient technique for determining the magnetic susceptibility of paramagnetic species in solution using a standard NMR spectrometer.[4][5]

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Two NMR tubes are prepared.

-

The reference tube contains a solution of a diamagnetic reference compound (e.g., tert-butanol) in a deuterated solvent.

-

The sample tube contains a solution of the paramagnetic manganese(II) perchlorate complex and the same reference compound in the same deuterated solvent. A concentric capillary insert containing only the solvent and reference compound is placed inside the sample tube.

-

-

Measurement Procedure:

-

The ¹H NMR spectrum of both the reference and sample tubes is recorded.

-

The chemical shift of the reference compound in the presence of the paramagnetic sample will be shifted relative to its chemical shift in the reference tube.

-

-

Data Analysis: The molar magnetic susceptibility (χ_M_) is calculated from the observed chemical shift difference (Δδ), the concentration of the paramagnetic sample, the frequency of the NMR spectrometer, and the temperature. The effective magnetic moment (µ_eff_) is then calculated from the molar magnetic susceptibility.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the investigation of the magnetic susceptibility of a new manganese(II) perchlorate complex.

Caption: Workflow for Magnetic Susceptibility Studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Faraday balance - Wikipedia [en.wikipedia.org]

- 3. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 4. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 5. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

An In-Depth Technical Guide to Manganese(II) Perchlorate Hydrate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and a detailed experimental protocol for Manganese(II) perchlorate (B79767) hydrate (B1144303). The data is presented in a structured format to facilitate easy access and comparison for research and development applications.

Chemical Identification and Properties

Manganese(II) perchlorate hydrate is an inorganic compound that serves as a source of manganese(II) ions and acts as a strong oxidizing agent. It is typically available as a hydrate, with the hexahydrate being a common form.

Table 1: Chemical Identification of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula (Anhydrous) | Molecular Weight (Anhydrous) |

| This compound | 698999-57-4 | Mn(ClO₄)₂ | 253.84 g/mol |

| Manganese(II) perchlorate hexahydrate | 15364-94-0 | Mn(ClO₄)₂ | 253.84 g/mol |

| Manganese(II) perchlorate (anhydrous) | 13770-16-6 | Mn(ClO₄)₂ | 253.84 g/mol |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is a strong oxidizer and can cause skin and eye irritation.

Table 2: GHS Hazard and Precautionary Statements for this compound [1][2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Oxidizing solids (Category 2) | Flame over circle | Danger | H272: May intensify fire; oxidizer. | P210: Keep away from heat. P220: Keep/Store away from clothing/combustible materials. P221: Take any precaution to avoid mixing with combustibles. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| Skin irritation (Category 2) | Exclamation mark | Danger | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye irritation (Category 2) | Exclamation mark | Danger | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation mark | Danger | H335: May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. P271: Use only outdoors or in a well-ventilated area. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant. |

Table 3: First Aid Measures for this compound Exposure [2][3]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocol: Synthesis of a Mononuclear Mn(III) Schiff Base Complex

This compound is a common starting material for the synthesis of manganese complexes. The following is a detailed protocol for the synthesis of a mononuclear Mn(III) derivative using a tetradentate Schiff base precursor, as adapted from the literature.[3]

Materials and Reagents

-

Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

-

o-vanillin

-

Methanol (MeOH)

Synthesis of the Schiff Base Ligand (H₂L)[3]

-

Reflux 1,3-diaminopropane (10 mmol) and o-vanillin (20 mmol) in 50 ml of methanol.

-

After reflux, cool the resulting mixture.

-

Remove the excess solvent under vacuum to obtain a yellow-colored crystalline solid.

Synthesis of the Mn(III) Complex ([Mn(L)(H₂O)₂]ClO₄)[3]

-

Prepare a 10 ml methanolic solution of the Schiff base ligand (1 mmol).

-

Prepare a 1 ml methanolic solution of Mn(ClO₄)₂·6H₂O (0.361 g, 1 mmol).

-

Add the ligand solution dropwise to the manganese perchlorate solution under constant stirring.

-

Boil the resulting mixture for ten minutes.

-

Allow the brown-colored solution to stand undisturbed at room temperature for crystallization.

Characterization

The synthesized complex can be characterized by various spectral techniques, including:

-

Elemental analysis (C, H, N)

-

FTIR spectroscopy

-

Single-crystal X-ray diffraction

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the mononuclear Mn(III) Schiff base complex.

Caption: Workflow for the synthesis of a mononuclear Mn(III) Schiff base complex.

References

Methodological & Application

Catalytic Applications of Manganese(II) Perchlorate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Manganese(II) perchlorate (B79767), Mn(ClO4)2, is a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from its Lewis acidic nature and its ability to participate in redox processes, making it a valuable tool for the synthesis of complex organic molecules, including pharmaceutically relevant heterocyclic compounds. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by manganese(II) perchlorate.

Hantzsch Four-Component Synthesis of Polyhydroquinolines

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction for the formation of dihydropyridine scaffolds, which are prevalent in many biologically active compounds. Hydrated manganese perchlorate has been demonstrated to be an effective catalyst for the one-pot synthesis of polyhydroquinoline derivatives through a four-component Hantzsch condensation. This method offers several advantages, including high yields, short reaction times, and operational simplicity, particularly when assisted by ultrasonic irradiation.[1]

Quantitative Data Summary

| Entry | Aldehyde | β-Ketoester | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | 15 | 87 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 12 | 92 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 18 | 85 |

| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 20 | 88 |

| 5 | Furfural | Ethyl acetoacetate | 25 | 82 |

| 6 | Benzaldehyde | Methyl acetoacetate | 15 | 85 |

Reactions were carried out under ultrasonic irradiation with 4 mol% of hydrated Mn(ClO4)2 in ethanol (B145695).[1]

Experimental Protocol: General Procedure for the Synthesis of Polyhydroquinolines

Materials:

-

Aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

β-ketoester (ethyl acetoacetate or methyl acetoacetate) (1 mmol)

-

Ammonium (B1175870) acetate (B1210297) (1 mmol)

-

Hydrated Manganese(II) perchlorate (Mn(ClO4)2·xH2O) (4 mol%)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine the aldehyde (1 mmol), dimedone (1 mmol), β-ketoester (1 mmol), ammonium acetate (1 mmol), and hydrated manganese(II) perchlorate (4 mol%) in ethanol.

-

Place the reaction vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid product will precipitate.

-

Filter the solid product and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.[1]

Experimental Workflow

Caption: Workflow for the Mn(ClO4)2-catalyzed Hantzsch synthesis of polyhydroquinolines.

Oxidation of Alcohols

Manganese(II) perchlorate, in combination with a bidentate nitrogen ligand such as 2,2'-bipyridine (B1663995) (bipy), forms an in-situ catalyst for the selective oxidation of alcohols to their corresponding carbonyl compounds. This catalytic system utilizes tert-butyl hydroperoxide (t-BuOOH) as the oxidant and demonstrates high efficiency and selectivity, particularly for the oxidation of benzyl (B1604629) alcohol to benzaldehyde without over-oxidation to the carboxylic acid.[2]

Quantitative Data Summary: Oxidation of Benzyl Alcohol

| Entry | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | --INVALID-LINK--2 (in situ) | t-BuOOH | Acetonitrile (B52724) | 4 | 71.9 |

| 2 | Mn(ClO4)2·6H2O | t-BuOOH | Acetonitrile | 4 | 0 |

| 3 | None | t-BuOOH | Acetonitrile | 4 | 0 |

The in-situ catalyst is formed from a 1:2 molar ratio of Mn(ClO4)2·6H2O and 2,2'-bipyridine.[2]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

Benzyl alcohol

-

Manganese(II) perchlorate hexahydrate (Mn(ClO4)2·6H2O)

-

2,2'-Bipyridine (bipy)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Acetonitrile (solvent)

Procedure:

-

Prepare the catalyst solution in situ by dissolving Manganese(II) perchlorate hexahydrate and 2,2'-bipyridine (1:2 molar ratio) in acetonitrile.

-

To this catalyst solution, add the benzyl alcohol substrate.

-

Add tert-butyl hydroperoxide (t-BuOOH) as the oxidant to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress using Gas Chromatography (GC) or TLC.

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and chromatographic purification, to isolate the benzaldehyde product.[2]

Logical Relationship Diagram: Catalyst Activation and Oxidation Cycle

Caption: Proposed catalytic cycle for the oxidation of alcohols using the Mn(ClO4)2/bipy system.

Epoxidation of Alkenes